5-chloro-2,9-dimethyl-1,10-phenanthroline
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Overview
Description
5-chloro-2,9-dimethyl-1,10-phenanthroline: is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of a chlorine atom at the 5th position and two methyl groups at the 2nd and 9th positions on the phenanthroline ring. This compound is known for its strong chelating properties, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2,9-dimethyl-1,10-phenanthroline typically involves the chlorination of 2,9-dimethyl-1,10-phenanthroline. One common method is to react 2,9-dimethyl-1,10-phenanthroline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-chloro-2,9-dimethyl-1,10-phenanthroline can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions typically result in the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: N-oxides of this compound
Reduction: Reduced derivatives of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-chloro-2,9-dimethyl-1,10-phenanthroline is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis, photochemistry, and electrochemistry .
Biology: In biological research, this compound is used to study metal ion interactions with biomolecules. It can act as a probe to investigate the binding sites and mechanisms of metal ions in enzymes and other proteins .
Medicine: Its ability to form stable complexes with metal ions makes it a candidate for designing therapeutic agents that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its chelating properties enhance the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of 5-chloro-2,9-dimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes, DNA, and other biomolecules. The specific pathways and effects depend on the metal ion and the biological context .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the chlorine and methyl substituents.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but without the chlorine atom, leading to different reactivity and applications.
5-Chloro-1,10-phenanthroline: Similar to 5-chloro-2,9-dimethyl-1,10-phenanthroline but without the methyl groups, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to the presence of both chlorine and methyl substituents, which enhance its chelating ability and modify its reactivity compared to other phenanthroline derivatives. These modifications make it particularly useful in specific applications where enhanced stability and selectivity are required .
Properties
IUPAC Name |
5-chloro-2,9-dimethyl-1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRCRLMVJLGCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)Cl)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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